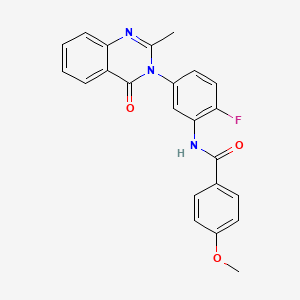

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-14-25-20-6-4-3-5-18(20)23(29)27(14)16-9-12-19(24)21(13-16)26-22(28)15-7-10-17(30-2)11-8-15/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSINYJFNDDLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluorine Substituent: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling Reactions: The final step involves coupling the quinazolinone derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate, it may exhibit activity against various biological targets, including enzymes and receptors.

Biological Studies: It can be used as a probe to study the biological pathways and mechanisms involving quinazolinone derivatives.

Chemical Biology: The compound can serve as a tool to investigate the structure-activity relationships of quinazolinone-based molecules.

Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The fluorine and methoxy substituents can enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core motifs and substituents:

Key Differences and Implications

Heterocyclic Moieties: The target compound’s quinazolinone ring (vs. This may improve target-binding selectivity compared to simpler heterocycles .

Substituent Effects :

- The 4-methoxybenzamide group is shared with Compound 35 and the thiadiazole derivative , suggesting shared electronic profiles (e.g., electron-donating methoxy group stabilizing aromatic systems).

- Fluorine placement : The ortho-fluoro substituent in the target compound (vs. para-fluoro in ) may alter dipole interactions and bioavailability .

Synthetic Complexity: The quinazolinone core likely requires multi-step synthesis (e.g., Friedel-Crafts acylation followed by cyclization, as in ), contrasting with simpler SNAr or coupling routes for trifluoromethyl-substituted analogs .

Biological Relevance: Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), suggesting the target compound may target similar pathways, whereas CF3-substituted benzamides (e.g., Compound 35) are often explored as herbicides or antimicrobials .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide is a synthetic compound that belongs to the quinazolinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H20FN3O4

- Molecular Weight : 453.5 g/mol

- CAS Number : 899758-51-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure includes a fluorophenyl group that enhances binding affinity to enzymes or receptors, while the methoxy group modulates its electronic properties, influencing reactivity and stability. The quinazolinone core is known for its ability to inhibit various kinases involved in cell signaling pathways, which may contribute to its anticancer properties .

Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of kinase activity critical for tumor growth .

Case Studies and Research Findings

- Antiproliferative Effects :

- Mechanistic Insights :

- Toxicological Profile :

Comparative Analysis of Quinazolinone Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-4-methoxybenzamide | Fluorophenyl and methoxy groups | Antiviral and anticancer potential |

| IMB-0523 (related derivative) | Alkylated amine group | Anti-HBV activity with IC50: 1.99 µM |

| 5-Chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide | Chloro and methoxy substituents | Significant antiproliferative effects |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.